molecular formula C11H12N2OS B3272149 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one CAS No. 562826-16-8

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No. B3272149
CAS RN: 562826-16-8
M. Wt: 220.29 g/mol
InChI Key: WTKNWUIGQXTKOY-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H12N2OS. It is also known as Thiohydantoin and is commonly used as a building block in the synthesis of various pharmaceutical compounds. This compound has gained attention in recent years due to its unique structural properties and potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is not fully understood. However, it is believed to function by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in lab experiments include its relatively simple synthesis method and its ability to exhibit a wide range of biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Synthesis and evaluation of its analogs with improved solubility and potency.
3. Development of new drug delivery systems for its targeted delivery to specific tissues.
4. Evaluation of its potential applications in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
5. Investigation of its potential side effects and toxicity in animal models.
In conclusion, 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a promising compound with potential applications in the field of medicinal chemistry. Its unique structural properties and biological activities make it an attractive target for further research and development.

Scientific Research Applications

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

properties

IUPAC Name

3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNWUIGQXTKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Synthesis routes and methods

Procedure details

To a solution of sarcosine methyl ester hydrochloride (0.56 g, 4.0 mmol) and DBU (0.60 mL, 4.0 mmol) in anhydrous ethanol added benzyl isothiocyanate (0.53 mL, 4.0 mmol). The resulting solution was heated at reflux 16 h, cooled, concentrated and chromatographed (silica gel, DCM) to give the title compound (0.88 g, quant.). 1H-NMR (CDCl3): δ 7.49–7.53 (2H, m), 7.28–7.35 (3H, m), 5.02 (2H, s), 4.03 (2H, s), 3.34 (3H, s).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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